JS-K - 205432-12-8

JS-K

Catalog Number: EVT-270877
CAS Number: 205432-12-8
Molecular Formula: C13H16N6O8
Molecular Weight: 384.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JS-K is an O2-arylated diazeniumdiolate prodrug designed to release NO upon activation by glutathione S-transferases (GST). [ [] ] This design exploits the upregulation of GST in malignant cells compared to normal tissue, aiming to selectively deliver NO to tumors. [ [], [] ] JS-K has demonstrated potent antineoplastic activity in vitro and in vivo against various cancer types, including acute myeloid leukemia, multiple myeloma, prostate cancer, liver cancer, glioma, non-small cell lung cancer, and breast cancer. [ [], [], [], [], [], [], [], [], [] ]

Future Directions
  • Optimization of delivery systems: Developing more effective formulations for JS-K, such as targeted nanoparticles, to improve its pharmacokinetic properties and therapeutic efficacy. [ [], [], [] ]
  • Personalized therapy: Investigating the potential of JS-K as a personalized therapy for cancers with high endogenous levels of reactive oxygen/nitrogen species (ROS/RNS). [ [] ]
  • Combination therapies: Exploring synergistic combinations of JS-K with other anticancer agents to enhance its therapeutic efficacy and overcome drug resistance. [ [], [], [] ]
  • Mechanistic studies: Elucidating the detailed molecular mechanisms underlying the anticancer effects of JS-K, particularly its role in apoptosis, DNA damage, and cell cycle regulation. [ [], [], [] ]
  • Biomarker development: Identifying biomarkers that can predict tumor sensitivity to JS-K, such as PRX1 and OGG1, to guide personalized therapeutic strategies. [ [], [] ]

List of Related Compounds:

    CDNB (1-chloro-2,4-dinitrobenzene)

    • Compound Description: CDNB is a chemical compound with an arylating ring analogous to that of JS-K, but without the diazeniumdiolate group responsible for nitric oxide (NO) release []. This structural similarity makes it useful for investigating the role of arylation in the biological activities of JS-K. Studies have shown that CDNB exhibits similar effects to JS-K, including inhibition of cell proliferation, induction of apoptosis, DNA damage, and cell cycle disruption [].
    • Relevance: CDNB serves as a valuable tool to dissect the contributions of arylation and NO release to the overall anticancer activity of JS-K. Although both compounds share similar effects, JS-K demonstrates slightly greater efficacy, suggesting a combined effect of both arylation and NO release in its mechanism of action [].

    PABA/NO (O(2)-{2,4-dinitro-5-[4-(N-methylamino)benzoyloxy]phenyl} 1-(N,N-dimethylamino)diazen-1-ium-1,2-diolate)

    • Compound Description: PABA/NO, similar to JS-K, is an O2-arylated diazeniumdiolate that acts as a nitric oxide (NO) prodrug. It has demonstrated anticancer activity and is known to undergo glutathionylation, a process where glutathione attaches to cysteine residues in proteins, potentially altering protein structure and function []. This process is relevant in the context of JS-K as it suggests a potential mechanism for its cytotoxic activity.
    • Relevance: PABA/NO's similar structure and mechanism of action to JS-K, particularly its ability to induce protein glutathionylation, provide valuable insights into the potential mechanisms by which JS-K exerts its anticancer effects []. The comparison between these two compounds helps to understand how structural variations within the O2-arylated diazeniumdiolate family might influence their biological activity.

    "Double JS-K" (1,5-bis-{1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diol-2-ato}-2,4-dinitrobenzene)

    • Compound Description: "Double JS-K" is a bis-diazeniumdiolate analog of JS-K designed to enhance NO release. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, particularly colorectal carcinoma and leukemia cell lines [].
    • Compound Description: This JS-K analog, featuring a homopiperazine ring instead of piperazine, was synthesized to investigate the role of the piperazine moiety in JS-K's anticancer activity []. While this analog exhibited an extended half-life in the presence of glutathione, it failed to activate JNK or display antitumor activity [].

    O2-(2,4-dinitrophenyl) diazeniumdiolate

    • Compound Description: This compound serves as a simplified structural core of JS-K, consisting of the diazeniumdiolate group linked to a 2,4-dinitrophenyl ring. While less potent than JS-K, this core structure retains anticancer activity, highlighting the importance of both the NO-releasing diazeniumdiolate moiety and the arylating 2,4-dinitrophenyl group in the overall activity of JS-K [].

    Aryl-substituted analog of JS-K

    • Compound Description: This analog, with an unspecified aryl group replacing the 2,4-dinitrophenyl group of JS-K, was synthesized to explore the impact of altering the aryl substituent on biological activity []. Despite an extended half-life in the presence of glutathione, this analog did not activate JNK or show antitumor activity [], highlighting the crucial role of the specific 2,4-dinitrophenyl group in JS-K's mechanism of action.

    Phosphorodiamidate mustard-based O2-phosphorylated diazeniumdiolates

    • Compound Description: This series of compounds represents a novel class of diazeniumdiolates, where the O2 position is phosphorylated with a phosphorodiamidate mustard moiety. These compounds were designed to improve the anticancer activity and NO release properties of diazeniumdiolates []. Compound 7 within this series showed comparable or even higher potency than JS-K against six cancer cell lines. It also exhibited greater NO release, DNA damage, and apoptosis induction compared to JS-K [].

    NO1

    • Compound Description: NO1 is a nitric oxide (NO)-releasing prodrug designed for tumor-specific localization and sustained NO release over extended periods []. In comparison to JS-K, NO1 exhibited higher toxicity against breast cancer cells, demonstrating an IC50 of 26 µM compared to JS-K's IC50 of 42 µM []. Additionally, NO1 exhibited a longer sustained release of NO, with a half-life of 6 hours compared to JS-K's 3 hours []. Notably, NO1 significantly enhanced the cytotoxic effect of cisplatin in platinum-resistant breast cancer cells, suggesting its potential in overcoming drug resistance [].
    Overview

    JS-K is a novel compound designed for targeted cancer therapy, particularly in the context of inducing apoptosis in tumor cells. It is a prodrug that releases nitric oxide upon activation by glutathione-S-transferase, an enzyme often overexpressed in various cancers. This selective activation allows for localized therapeutic effects, minimizing systemic toxicity.

    Source and Classification

    JS-K is classified as an organonitrogen compound, specifically a derivative of N-(4-hydroxyphenyl)maleimide. Its design aims to exploit the biochemical pathways prevalent in cancer cells, making it a promising candidate for anticancer therapies. The compound is soluble in dimethyl sulfoxide and exhibits stability in aqueous environments devoid of glutathione, which is crucial for its pharmacological efficacy.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of JS-K involves several steps that focus on ensuring the compound's stability and bioactivity. The primary method used for its synthesis includes:

    1. Reagent Preparation: The starting materials typically include maleimide derivatives and hydroxylated aromatic compounds.
    2. Reaction Conditions: The reaction is conducted under controlled conditions to promote the formation of the desired product while minimizing side reactions.
    3. Purification: Post-synthesis, JS-K undergoes purification processes such as recrystallization or chromatography to isolate the active compound from by-products.

    The synthesis process emphasizes achieving high purity levels to ensure effective biological activity when administered.

    Molecular Structure Analysis

    Structure and Data

    JS-K has a complex molecular structure characterized by a maleimide core that facilitates its interaction with biological targets. The chemical formula of JS-K is C₁₃H₁₃N₃O₄S, which reflects its functional groups that are essential for its mechanism of action.

    • Molecular Weight: Approximately 295.32 g/mol
    • Structural Features: The molecule features a maleimide ring, which is crucial for its reactivity with thiol groups found in proteins, particularly glutathione.
    Chemical Reactions Analysis

    Reactions and Technical Details

    JS-K undergoes several key chemical reactions upon administration:

    1. Activation by Glutathione-S-Transferase: JS-K is activated when it interacts with glutathione-S-transferase, leading to the release of nitric oxide. This reaction is pivotal for its anticancer effects.
    2. Nitric Oxide Release: The release of nitric oxide contributes to various downstream effects, including:
      • Induction of oxidative stress within tumor cells.
      • Activation of signaling pathways that lead to apoptosis.

    The reactions are characterized by their specificity and efficiency due to the selective activation mechanism involving glutathione-S-transferase.

    Mechanism of Action

    Process and Data

    The mechanism through which JS-K exerts its anticancer effects involves several interconnected processes:

    1. Nitric Oxide Release: Upon activation by glutathione-S-transferase, JS-K releases nitric oxide in a controlled manner.
    2. Induction of Apoptosis: The released nitric oxide leads to oxidative stress, which activates stress signaling pathways such as SAPK/JNK and p38 MAPK. These pathways promote phosphorylation of transcription factors like ATF2 and c-jun, ultimately leading to apoptosis.
    3. Ubiquitin-Proteasome Pathway Activation: JS-K also influences protein degradation pathways, enhancing the degradation of anti-apoptotic proteins and facilitating cell death.

    This multifaceted mechanism underscores JS-K's potential as an effective therapeutic agent against cancer.

    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    JS-K exhibits several notable physical and chemical properties:

    • Solubility: Highly soluble in dimethyl sulfoxide; moderate solubility in aqueous solutions under specific conditions.
    • Stability: Stable in aqueous environments without glutathione; hydrolysis rate significantly increases in the presence of glutathione.
    • Half-life: Exhibits a half-life exceeding one week under physiological conditions, allowing for sustained therapeutic effects.

    These properties are critical for its application in clinical settings, ensuring effective delivery and prolonged action within tumor tissues.

    Applications

    Scientific Uses

    JS-K has been explored primarily within oncological research due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells. Key applications include:

    • Cancer Treatment: Investigated as a potential therapeutic agent for various cancers, including non-small cell lung cancer and leukemia.
    • Research Tool: Used in studies examining oxidative stress mechanisms and apoptotic pathways in cancer biology.
    • Drug Development: Serves as a template for developing new compounds with enhanced efficacy and reduced side effects.

    The ongoing research into JS-K highlights its promise as a targeted cancer therapy, with potential implications for improving treatment outcomes in oncology.

    Mechanistic Pathways of JS-K-Induced Apoptosis in Neoplastic Cells

    Glutathione S-Transferase Activation Dynamics in JS-K Bioactivation

    JS-K (O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate) is a prodrug engineered for selective activation within tumor cells via glutathione S-transferase (GST)-mediated catalysis. This activation mechanism exploits the frequent overexpression of GST isozymes—particularly GSTM (µ-class) and GSTP (π-class)—in diverse cancer types, including multiple myeloma, leukemia, and solid tumors [3] [7]. The bioactivation process initiates when cytosolic GST catalyzes the nucleophilic attack of reduced glutathione (GSH) on the dinitrophenyl moiety of JS-K. This conjugation triggers the release of two moles of nitric oxide (NO•) per mole of JS-K through a complex diazeniumdiolate decomposition cascade [3] [10].

    Table 1: GST Isozyme-Specific Activation of JS-K

    GST IsozymeCatalytic Efficiency (kcat/Km)Primary Tumor ExpressionCellular Consequence
    GSTM (µ-class)High (100x GSTP)Leukemia, Lung, LiverRapid NO release, oxidative burst
    GSTP (π-class)ModerateProstate, Breast, OvarianSustained NO flux, nitrosative stress
    GSTA (α-class)LowGastrointestinal, RenalLimited prodrug activation

    Kinetic analyses reveal GSTM exhibits ~100-fold greater catalytic efficiency toward JS-K than GSTP, establishing it as the primary activator in malignancies with µ-class overexpression [10]. This isozyme-specific activation creates a tumor-selective therapeutic window, as normal cells exhibit lower GST expression and GSH concentrations. The reaction generates cytotoxic dinitroglutathione byproducts that contribute to thiol depletion, further amplifying cellular stress within neoplastic environments [7] [10].

    Nitric Oxide Release Kinetics and Tumor Microenvironment Modulation

    JS-K delivers sustained, enzymatically controlled NO• flux within tumors, contrasting sharply with the transient bursts generated by inorganic NO donors. Kinetic studies demonstrate JS-K generates peak NO• concentrations 6-8 hours post-administration in vitro, with cumulative NO• release exceeding 2.7 μM per 5 μM JS-K in bladder cancer models [1] [10]. This prolonged release profile drives three critical modifications within the tumor microenvironment (TME):

    • Reactive Oxygen/Nitrogen Species (RONS) Generation: NO• reacts with superoxide (O₂•⁻) forming peroxynitrite (ONOO⁻), a potent nitrating agent inducing protein tyrosine nitration and lipid peroxidation. JS-K elevates intracellular peroxynitrite 4.2-fold in UM-UC-3 bladder cancer cells, causing irreversible oxidative damage [1] [3].
    • Glutathione Redox Imbalance: JS-K depletes reduced glutathione (GSH) via conjugation and oxidation, depressing the GSH/GSSG ratio by >60% in T24 bladder cancer cells. This cripples the major cellular antioxidant system, sensitizing cells to RONS [1].
    • Acidification and Hypoxia Modulation: NO• inhibits mitochondrial respiration, exacerbating tumor hypoxia while simultaneously promoting glycolytic acidosis. This dual effect creates a self-amplifying cycle where acidosis enhances JS-K activation through pH-dependent GST activity shifts [1] [10].

    Notably, NO• undergoes autoxidation to nitrite (NO₂⁻), which accumulates to 2.74-3.62 μM in JS-K-treated cultures. These nitrites induce secondary apoptosis at 30-40% efficiency relative to JS-K itself, contributing to sustained cytotoxicity even after prodrug clearance [1].

    Ubiquitin-Proteasome Pathway Dysregulation: E1 Enzyme Targeting Mechanisms

    JS-K disrupts proteostasis through selective S-nitrosylation of ubiquitin-activating enzyme E1 (UBA1). This initial enzyme in the ubiquitination cascade contains redox-sensitive cysteine residues (Cys532 in the active site) that react with JS-K-derived NO• to form S-nitrosothiol adducts [3] [10]. Biotin-switch assays confirm UBA1 S-nitrosylation within 2 hours of JS-K exposure, inhibiting its ATP-dependent ubiquitin-thioester formation by >70% [10]. This inactivation produces three oncologically significant effects:

    • p53 Stabilization: Compromised ubiquitination prevents MDM2-mediated p53 degradation. Immunoblots show 3.5-fold p53 accumulation in JS-K-treated cells, activating pro-apoptotic targets like PUMA and BAX [3] [10].
    • PDCD4 Tumor Suppressor Rescue: Reduced E1 activity impairs SCFᵝ-TRCP-mediated degradation of programmed cell death protein 4 (PDCD4). Elevated PDCD4 inhibits translation initiation and neoplastic progression [10].
    • Global Ubiquitination Collapse: JS-K reduces polyubiquitinated proteins by 60-80%, visualized by ubiquitin immunoblotting. This impairs degradation of pro-survival factors like NF-κB while paradoxically stabilizing pro-apoptotic regulators [3].

    The convergence of these mechanisms triggers caspase-independent apoptosis via apoptosis-inducing factor (AIF) nuclear translocation and caspase-dependent apoptosis through mitochondrial cytochrome c release [3].

    MAPK Signaling Cascade Modulation (ERK/JNK/p38 Phosphorylation Patterns)

    JS-K activates stress-responsive MAPK pathways through RONS-mediated kinase modulation. Phosphoproteomic analyses reveal distinct temporal phosphorylation patterns:

    Table 2: MAPK Phosphorylation Dynamics in JS-K-Treated Cancer Cells

    MAPK PathwayPhosphorylation KineticsKey Downstream TargetsFunctional Outcome
    JNK/SAPKRapid (15-30 min), sustainedc-Jun, ATF2, Elk-1AP-1 activation, DNA repair shutdown
    p38Intermediate (1-2 hr)MAPKAPK-2, HSP27Cell cycle arrest, ROS amplification
    ERK1/2Biphasic (early/late phase)RSK, CREBContext-dependent pro/anti-apoptotic

    JNK phosphorylation (Thr183/Tyr185) increases 8-fold in leukemia cells within 30 minutes, driving c-Jun nuclear accumulation and AP-1-dependent transcription of pro-apoptotic genes (FasL, Bim) [3] [8] [10]. Pharmacological JNK inhibition (SP600125) reduces JS-K cytotoxicity by 60-75%, confirming pathway centrality. Concurrently, p38 MAPK activation phosphorylates MAPKAPK-2, stabilizing p53 and inactivating anti-apoptotic Bcl-2 proteins. ERK responses are cell-type-specific; transient ERK activation promotes survival in prostate cancer, whereas sustained ERK phosphorylation enhances apoptosis in leukemia through cross-talk with mitochondrial pathways [8] [10]. The SAPK/JNK axis integrates signals from JS-K-induced DNA damage (γH2AX foci) and oxidative stress, creating feed-forward amplification of apoptosis.

    β-Catenin/TCF Transcriptional Regulation in JS-K-Mediated Cell Cycle Arrest

    JS-K disrupts Wnt/β-catenin signaling—a pathway constitutively activated in colorectal, hepatic, and hematological malignancies. In leukemia cells, JS-K reduces nuclear β-catenin by 50% within 12 hours, evidenced by subcellular fractionation and TOPFlash reporter assays [9] [10]. This depletion occurs through:

    • Transcriptional Repression: NO•-activated GSK3β phosphorylates β-catenin (Ser33/37/Thr41), targeting it for proteasomal degradation independent of E1 impairment.
    • TCF4 Complex Disruption: JS-K inhibits T-cell factor 4 (TCF4) binding to β-catenin via S-nitrosylation of cysteine residues in the β-catenin armadillo domain. Chromatin immunoprecipitation shows 70% reduced TCF4 occupancy at Wnt target gene promoters [9] [10].
    • Co-activator Dysregulation: Nuclear BCL9/Pygo complexes facilitating β-catenin-TCF interactions dissociate under nitrosative stress, preventing chromatin remodeling at Wnt-responsive elements.

    Table 3: JS-K-Mediated Suppression of β-Catenin/TCF Target Genes

    Target GeneFunctionRepression by JS-KOncogenic Impact
    c-MYCCell cycle progression3.8-foldG1/S arrest
    Cyclin D1G1 phase regulation4.2-foldCyclin-dependent kinase inhibition
    SurvivinApoptosis inhibition5.1-foldCaspase-3/7 activation
    AXIN2Wnt feedback regulator2.3-foldPathway sensitization

    Downregulation of cyclin D1 and c-MYC induces G1/S cell cycle arrest in 85% of treated leukemia cells, while survivin repression removes inhibition on executioner caspases. These effects synergize with JS-K-induced DNA damage to enforce irreversible growth arrest [9] [10].

    Properties

    CAS Number

    205432-12-8

    Product Name

    JS-K

    IUPAC Name

    (2,4-dinitrophenoxy)imino-(4-ethoxycarbonylpiperazin-1-yl)-oxidoazanium

    Molecular Formula

    C13H16N6O8

    Molecular Weight

    384.30 g/mol

    InChI

    InChI=1S/C13H16N6O8/c1-2-26-13(20)15-5-7-16(8-6-15)19(25)14-27-12-4-3-10(17(21)22)9-11(12)18(23)24/h3-4,9H,2,5-8H2,1H3

    InChI Key

    DNJRNBYZLPKSHV-UHFFFAOYSA-N

    SMILES

    CCOC(=O)N1CCN(CC1)[N+](=NOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[O-]

    Solubility

    Soluble in DMSO

    Synonyms

    JS-K; JS K; JSK;

    Canonical SMILES

    CCOC(=O)N1CCN(CC1)[N+](=NOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[O-]

    Isomeric SMILES

    CCOC(=O)N1CCN(CC1)/[N+](=N\OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/[O-]

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.